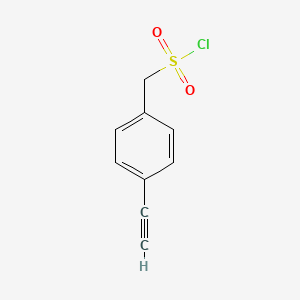
1-(5-Isopropyl-1h-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Isopropyl-1h-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an isopropyl group and a dimethylpropan-1-amine moiety attached to the triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agriculture, and materials science.
准备方法
The synthesis of 1-(5-Isopropyl-1h-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 5-isopropyl-1H-1,2,4-triazole-3-amine with 2,2-dimethylpropan-1-amine under suitable reaction conditions. The reaction typically requires the use of a suitable solvent, such as ethanol or methanol, and may be catalyzed by an acid or base. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
In industrial production, the synthesis of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can offer advantages in terms of reaction time, yield, and purity of the final product.
化学反应分析
1-(5-Isopropyl-1h-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reaction may lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride. This reaction may result in the formation of reduced derivatives with different functional groups.
Substitution: The compound can undergo substitution reactions with various electrophiles or nucleophiles. For example, halogenation reactions can introduce halogen atoms into the molecule, while alkylation or acylation reactions can introduce alkyl or acyl groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(5-Isopropyl-1h-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: Triazole derivatives, including this compound, have shown potential as antimicrobial, antifungal, and anticancer agents. They are studied for their ability to inhibit the growth of various pathogens and cancer cells.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the materials science field, triazole derivatives are used as corrosion inhibitors, stabilizers, and additives in various industrial processes.
作用机制
The mechanism of action of 1-(5-Isopropyl-1h-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential cellular components, thereby exerting antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
1-(5-Isopropyl-1h-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine can be compared with other triazole derivatives, such as:
1H-1,2,4-Triazole: A simpler triazole compound with a basic triazole ring structure. It lacks the isopropyl and dimethylpropan-1-amine groups, making it less complex and potentially less active in certain applications.
5-Isopropyl-1H-1,2,4-triazol-3-amine: Similar to the compound of interest but lacks the dimethylpropan-1-amine moiety. This difference in structure can lead to variations in biological activity and chemical reactivity.
1-(4-Chlorophenyl)-1H-1,2,4-triazole: A triazole derivative with a chlorophenyl group. The presence of the chlorophenyl group can impart different chemical and biological properties compared to the isopropyl and dimethylpropan-1-amine groups.
The uniqueness of this compound lies in its specific combination of functional groups, which can influence its reactivity, stability, and biological activity.
属性
分子式 |
C10H20N4 |
|---|---|
分子量 |
196.29 g/mol |
IUPAC 名称 |
2,2-dimethyl-1-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)propan-1-amine |
InChI |
InChI=1S/C10H20N4/c1-6(2)8-12-9(14-13-8)7(11)10(3,4)5/h6-7H,11H2,1-5H3,(H,12,13,14) |
InChI 键 |
BNJZGXOFHOBLIH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=NNC(=N1)C(C(C)(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,1-difluoroethyl]benzoic acid](/img/structure/B13525274.png)





![4-[4-(Propan-2-yloxy)phenoxy]piperidine](/img/structure/B13525304.png)






